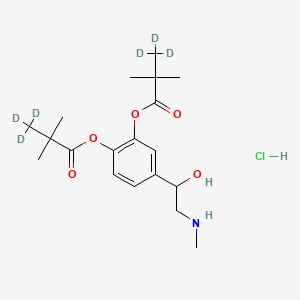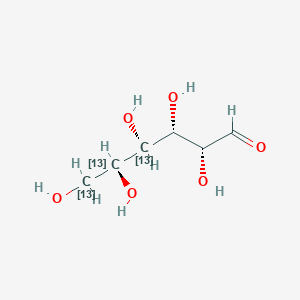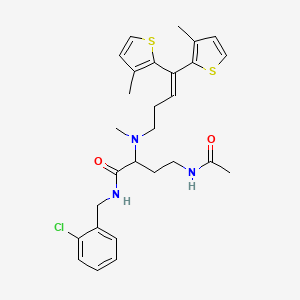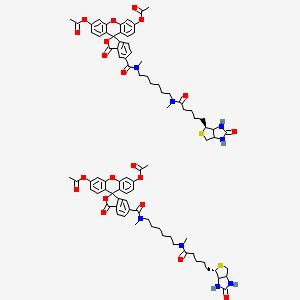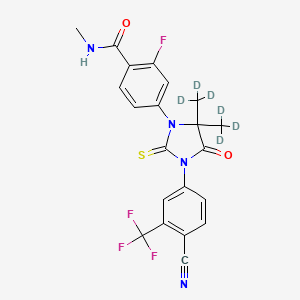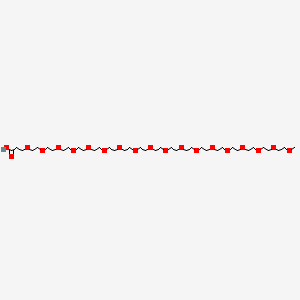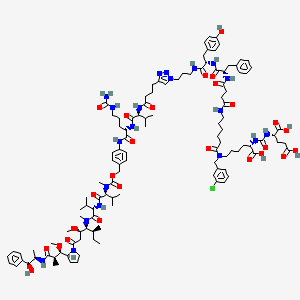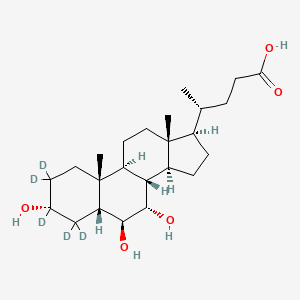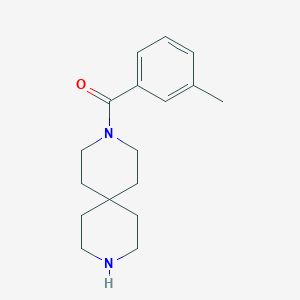
GABAA receptor agent 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GABAA receptor agent 4 is a compound that interacts with the gamma-aminobutyric acid type A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating neuronal excitability and are involved in various physiological and pharmacological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 4 typically involves the use of specific organic reactions to create the desired molecular structure. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
GABAA receptor agent 4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its interaction with the receptor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
GABAA receptor agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of GABAA receptors and to develop new compounds with improved pharmacological properties.
Biology: Employed in research to understand the role of GABAA receptors in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as epilepsy, anxiety, and insomnia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and drug testing.
Mechanism of Action
GABAA receptor agent 4 exerts its effects by binding to the gamma-aminobutyric acid type A receptors, which are ligand-gated ion channels. Upon binding, the compound modulates the receptor’s activity, leading to changes in chloride ion flux and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and the modulation of various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GABAA receptor agent 4 include other GABAA receptor modulators such as benzodiazepines, barbiturates, and neurosteroids. These compounds also interact with GABAA receptors but may have different binding sites, mechanisms of action, and pharmacological profiles.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for certain subtypes of GABAA receptors. This allows for more targeted modulation of receptor activity and potentially fewer side effects compared to other compounds.
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C17H24N2O/c1-14-3-2-4-15(13-14)16(20)19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12H2,1H3 |
InChI Key |
FRKWUXZCSLOPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


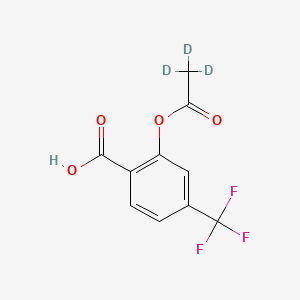
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
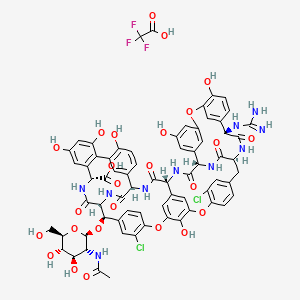
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
